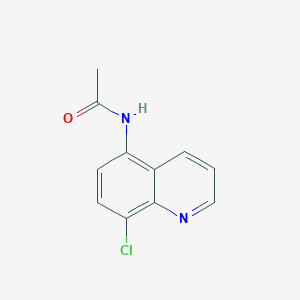
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide, also known as CPET, is a synthetic compound that has been studied for its potential use in scientific research. CPET is a member of the thiophene class of compounds, which are known to have a range of biological activities. In
作用机制
The mechanism of action of N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide is not fully understood, but it is thought to act through a variety of pathways. One proposed mechanism of action is through the activation of the Nrf2 pathway, which plays a key role in cellular defense against oxidative stress. This compound has also been shown to modulate the activity of enzymes involved in cellular metabolism and to have anti-inflammatory effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to improve cognitive function, reduce inflammation, and protect against oxidative stress. This compound has also been shown to have anti-tumor effects in cancer cell lines.
实验室实验的优点和局限性
One of the advantages of using N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a promising candidate for the treatment of neurological disorders. This compound also has a relatively low toxicity profile, which makes it a safer alternative to other compounds. However, one limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to work with.
未来方向
There are many potential future directions for research on N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide. One area of research could be in the development of new synthetic methods for this compound, which could improve its solubility and make it easier to work with in lab experiments. Another area of research could be in the development of new drug formulations that could improve its bioavailability and efficacy. Additionally, this compound could be studied further for its potential use in the treatment of a variety of diseases, including cancer, neurodegenerative diseases, and metabolic disorders.
合成方法
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide can be synthesized using a variety of methods, including the reaction of cyclopropylmethylamine with 2-bromo-3-methylthiophene-2-carboxylic acid, followed by reduction with sodium borohydride. Other methods of synthesis have also been reported in the literature.
科学研究应用
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of neuroscience, where this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. This compound has also been studied for its potential use in the treatment of cancer, inflammation, and metabolic disorders.
属性
IUPAC Name |
N-(1-cyclopropylethyl)-N,3-dimethylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NOS/c1-8-6-7-15-11(8)12(14)13(3)9(2)10-4-5-10/h6-7,9-10H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJKUAQCZNVJMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)N(C)C(C)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-methyl-5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7509857.png)
![N-[3-(oxolan-2-ylmethoxy)propyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B7509862.png)

![N-[2-(azocan-1-yl)-2-oxoethyl]acetamide](/img/structure/B7509881.png)







![N-[1-(4-chlorophenyl)ethyl]-N-methyloxolane-2-carboxamide](/img/structure/B7509943.png)
